molecular formula C10H13N B1290772 N-cyclobutylaniline CAS No. 155342-90-8

N-cyclobutylaniline

Cat. No. B1290772
CAS RN: 155342-90-8
M. Wt: 147.22 g/mol
InChI Key: FTOCUGMMQLDPGO-UHFFFAOYSA-N
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Description

N-Cyclobutylaniline (CBA) is an organic compound belonging to the family of anilines. It is a cyclic amine with a cyclobutane ring, and it is a colorless liquid. CBA has a wide range of applications in chemical synthesis, such as in the synthesis of polymers, dyes, and pharmaceuticals. It is also used in the synthesis of various heterocyclic compounds, such as imidazoles, pyrroles, and thiophenes.

Scientific Research Applications

Photocatalytic Applications

N-Cyclobutylaniline has been explored for its potential in photocatalysis. A study by (Wang et al., 2015) demonstrated the first example of an intermolecular [4+2] annulation of cyclobutylanilines with alkynes enabled by visible-light photocatalysis. This process allows for the generation of a wide variety of amine-substituted cyclohexenes, including new hydrindan and decalin derivatives, with good to excellent diastereoselectivity.

Another study by (Wang et al., 2017) reported a visible-light-mediated heterogeneous [4+2] annulation of N-cyclobutylanilines with alkynes, catalyzed by self-doped Ti3+ @TiO2. The catalyst used is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity.

Organic Synthesis and Antiviral Activity

This compound derivatives have been synthesized and evaluated for their potential in various applications. (Bisacchi et al., 1991) described the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, which showed high activity against a range of herpesviruses in vitro. This indicates the potential of this compound derivatives in antiviral therapies.

Potential in Polymer-conjugated Radiotherapy

In the field of radiotherapy, (Sedláček et al., 2011) explored the use of an ellipticine derivative-bound iodine-125 attached to hydrazide moieties containing poly[N-(2-hydroxypropyl)methacrylamide] for targeted radiotherapy. The system showed stability at pH 7.4 and released active drug upon a decrease of pH, indicating its potential for targeted cancer treatment.

Enzymatic Synthesis and Biological Activities

Cyclobutane-containing compounds, including derivatives of this compound, have been identified in various natural and synthetic compounds with antimicrobial, antibacterial, anticancer, and other activities. (Dembitsky, 2007) reviewed the structures, origins, biosynthesis, photodimerization, and biological activities of these compounds, highlighting the diverse potential applications of cyclobutane-containing alkaloids in pharmaceutical and biomedical research.

Mechanism of Action

Target of Action

N-cyclobutylaniline is primarily involved in the process of [4+2] annulation reactions with alkynes . The primary targets of this compound are the alkynes, which are a type of unsaturated hydrocarbon containing a triple bond .

Mode of Action

This compound interacts with its targets (alkynes) through a process known as [4+2] annulation . This process is catalyzed by self-doped Ti 3+ @TiO 2 and is mediated by singlet oxygen . Singlet oxygen is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the [4+2] annulation reaction with alkynes . This reaction leads to the formation of a variety of amine-substituted cyclohexenes . The process is overall redox neutral with perfect atom economy .

Result of Action

The result of this compound’s action is the formation of a wide variety of amine-substituted cyclohexenes . These compounds are formed through the [4+2] annulation reaction with alkynes . The reaction is efficient and can be performed multiple times without appreciable loss of activity .

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen. The [4+2] annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 . The reaction is also dependent on visible light . Therefore, the efficacy and stability of this compound’s action can be influenced by factors such as light exposure and oxygen availability.

Safety and Hazards

The safety data sheet for N-cyclobutylaniline indicates that it is harmful if swallowed . Further safety and hazards information should be obtained from the appropriate safety data sheets.

Biochemical Analysis

Biochemical Properties

N-Cyclobutylaniline plays a significant role in biochemical reactions, particularly in the context of photoredox catalysis. It interacts with enzymes and proteins through mechanisms involving electron transfer. For instance, this compound can be oxidized to its corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This interaction leads to the formation of a distonic radical cation, which can further participate in various biochemical reactions. The compound’s ability to undergo such transformations highlights its potential as a versatile intermediate in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes. For example, the formation of radical cations from this compound can affect the redox state of cells, thereby influencing gene expression and metabolic activities . Additionally, the compound’s interactions with cellular components can lead to changes in cell function, such as alterations in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in photoredox catalysis. Upon irradiation with visible light, this compound undergoes oxidation to form an amine radical cation . This radical cation can then engage in various binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound’s ability to generate reactive intermediates through photoredox processes is a key aspect of its molecular mechanism. These intermediates can interact with nucleophiles or other reactive species, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The compound’s stability under different conditions, including exposure to light and varying temperatures, can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures may lead to degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher dosages, this compound may induce adverse effects, including toxicity and disruption of normal cellular functions. Animal studies have highlighted the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further biochemical reactions These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can affect its bioavailability and efficacy in biochemical assays. Additionally, interactions with binding proteins can influence the compound’s stability and activity within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

N-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCUGMMQLDPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155342-90-8
Record name N-cyclobutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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